Cas no 2639445-32-0 (7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid)

7-(tert-ブトキシ)カルボニル-1H,4H,5H,6H,7H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸は、複雑なピラゾロピリジン骨格を有する高純度の有機化合物です。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン官能基の保護に優れた特性を示します。また、カルボン酸基を有することから、さらなる誘導体化やペプチド結合形成に利用可能です。この化合物は医薬品中間体としての応用が期待され、特に創薬研究において重要な構造ユニットを提供します。高い化学的安定性と反応性のバランスが特徴で、精密有機合成において有用なビルディングブロックとなります。

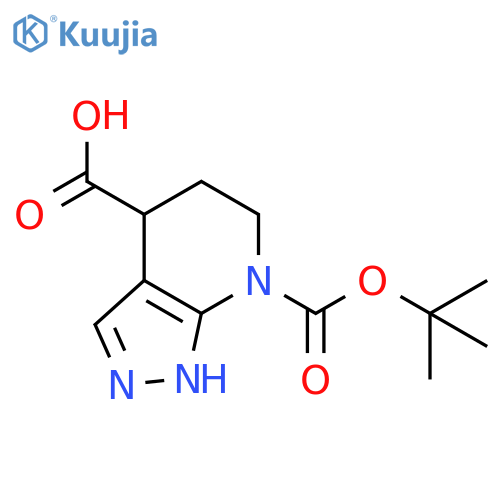

2639445-32-0 structure

商品名:7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid

7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- 2639445-32-0

- EN300-27783955

- 7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid

-

- インチ: 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7(10(16)17)8-6-13-14-9(8)15/h6-7H,4-5H2,1-3H3,(H,13,14)(H,16,17)

- InChIKey: UJPRGPGTEAHBAU-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C2=C(C=NN2)C(C(=O)O)CC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 267.12190603g/mol

- どういたいしつりょう: 267.12190603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 95.5Ų

7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27783955-10.0g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 10.0g |

$4729.0 | 2025-03-19 | |

| Enamine | EN300-27783955-0.1g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 0.1g |

$968.0 | 2025-03-19 | |

| Enamine | EN300-27783955-5.0g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 5.0g |

$3189.0 | 2025-03-19 | |

| Enamine | EN300-27783955-5g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 5g |

$3189.0 | 2023-09-09 | ||

| Enamine | EN300-27783955-10g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 10g |

$4729.0 | 2023-09-09 | ||

| Enamine | EN300-27783955-0.05g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 0.05g |

$924.0 | 2025-03-19 | |

| Enamine | EN300-27783955-0.5g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 0.5g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-27783955-1.0g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 1.0g |

$1100.0 | 2025-03-19 | |

| Enamine | EN300-27783955-0.25g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 0.25g |

$1012.0 | 2025-03-19 | |

| Enamine | EN300-27783955-2.5g |

7-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

2639445-32-0 | 95.0% | 2.5g |

$2155.0 | 2025-03-19 |

7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

2639445-32-0 (7-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylic acid) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量